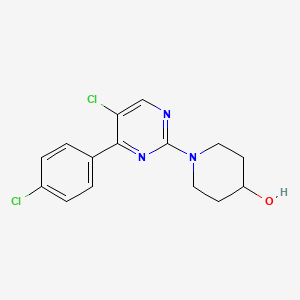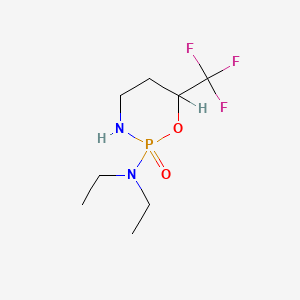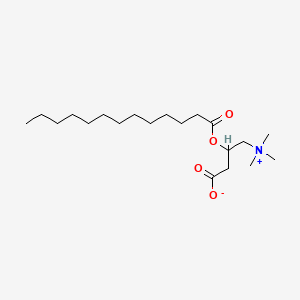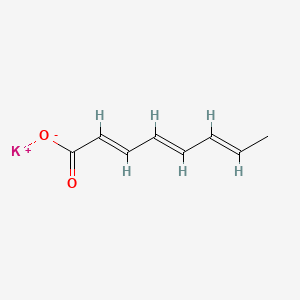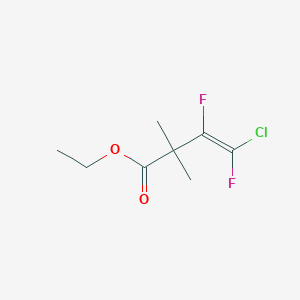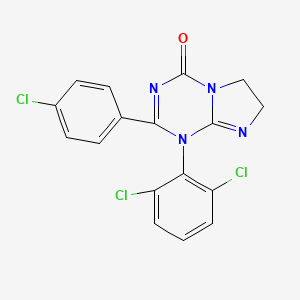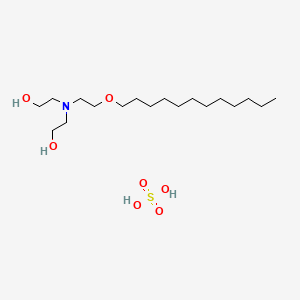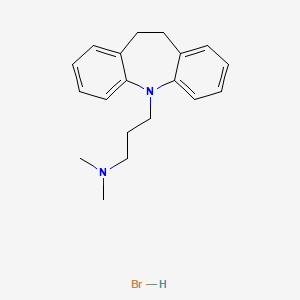![molecular formula C27H33O3P B12736311 2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite CAS No. 71002-29-4](/img/structure/B12736311.png)
2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bicyclo[221]hept-5-enylmethyl phenyl 4-tetracyclo[62113,602,7]dodec-9-enylmethyl phosphite is a complex organic compound characterized by its unique bicyclic and tetracyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite involves multiple steps, starting with the preparation of the bicyclic and tetracyclic intermediates. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide can yield a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of advanced equipment and techniques to control the reaction parameters and isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin can produce new dioxiranes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the aminolysis of N-(oxiran-2-yl)methyl]arenesulfonamides with benzylamine can lead to the chemo- and regioselective opening of the epoxy ring .
Scientific Research Applications
2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: It may have therapeutic applications due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-ylmethanamine
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides
Uniqueness
2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite stands out due to its combination of bicyclic and tetracyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
71002-29-4 |
|---|---|
Molecular Formula |
C27H33O3P |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite |
InChI |
InChI=1S/C27H33O3P/c1-2-4-24(5-3-1)30-31(28-15-22-11-17-6-7-18(22)10-17)29-16-23-13-21-14-25(23)27-20-9-8-19(12-20)26(21)27/h1-9,17-23,25-27H,10-16H2 |
InChI Key |
HLYGXVJVQMVLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COP(OCC3CC4CC3C5C4C6CC5C=C6)OC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



